Leucine, 3-hydroxy-
Overview
Description
Beta-Hydroxyleucine is a derivative of the amino acid leucine, characterized by the presence of a hydroxyl group on the beta carbon.
Mechanism of Action
Target of Action
“Leucine, 3-hydroxy-” or β-Hydroxy β-methylbutyric acid (HMB), a leucine metabolite, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in protein synthesis in skeletal muscle, adipose tissue, and placental cells .
Mode of Action
HMB interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, thereby promoting muscle growth and metabolic health . Additionally, HMB enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation .
Biochemical Pathways
The catabolism of leucine, from which HMB is derived, involves multiple reactions and converges with other catabolic routes . The primary product of these reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then be channeled to the tricarboxylic acids cycle and the glyoxylate shunt to synthesize other biomolecules .
Pharmacokinetics
HMB exhibits efficient absorption, distribution, metabolism, and excretion (ADME) properties . Studies show that HMB appears in plasma and urine following an oral dose of leucine . The clearance rate and availability of HMB are improved when administered in the free acid form compared to the calcium salt form .
Result of Action
The activation of the mTOR signaling pathway by HMB results in increased protein synthesis, leading to enhanced muscle growth and metabolic health . It also promotes energy metabolism, providing energy substrates to support protein synthesis . Moreover, HMB has been shown to benefit lipid metabolism and insulin sensitivity .
Action Environment
The action of HMB can be influenced by various environmental factors. For instance, in bacteria, leucine can be assimilated when sugars or other preferential carbon sources in the habitat are depleted . This alternative metabolism typically leads to the accumulation of products bearing industrial relevance . In anaerobic bacteria, the leucine catabolism may induce the accumulation of a variety of organic compounds acids .
Biochemical Analysis
Biochemical Properties
Leucine, 3-hydroxy- is involved in the catabolism of the essential branched-chain amino acid leucine . It interacts with the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-coenzyme A lyase (HMGCL; EC 4.1.3.4), which is required for the catabolism of leucine . This interaction is crucial for the synthesis of the ketone bodies acetoacetate and 3-hydroxy-n-butyrate .
Cellular Effects
The effects of Leucine, 3-hydroxy- on cells are primarily related to its role in leucine catabolism and ketone body synthesis. It influences cell function by contributing to energy supply during periods of insufficient energy .
Molecular Mechanism
Leucine, 3-hydroxy- exerts its effects at the molecular level through its interactions with HMGCL. It is involved in the irreversible cleavage of 3-hydroxy-3-methylglutaryl-coA to form acetyl-coA and acetoacetate .
Metabolic Pathways
Leucine, 3-hydroxy- is involved in the metabolic pathway of leucine degradation. It interacts with the enzyme HMGCL in this pathway .
Subcellular Localization
The subcellular localization of Leucine, 3-hydroxy- is primarily in the mitochondria, where it interacts with HMGCL for the catabolism of leucine .
Preparation Methods
Beta-Hydroxyleucine can be synthesized through a highly stereoselective process. One efficient method involves the nucleophilic addition of a Grignard reagent to N,N-dibenzyl-O-tert-butyldimethylsilyl-serinal. This reaction is highly diastereoselective and yields the desired product with high purity . Industrial production methods often involve the use of biocatalytic synthesis, where the hydroxylation pathway of leucine is transcribed into microorganisms such as Corynebacterium glutamicum or Escherichia coli for heterologous expression .
Chemical Reactions Analysis
Beta-Hydroxyleucine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of keto derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce Beta-Hydroxyleucine to its corresponding alcohol.
Scientific Research Applications
Beta-Hydroxyleucine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in protein synthesis and metabolic pathways.
Comparison with Similar Compounds
Beta-Hydroxyleucine is similar to other leucine derivatives such as:
Beta-Hydroxy-Beta-Methylbutyrate: This compound also promotes muscle growth and recovery but has a different molecular structure and metabolic pathway.
Leucine: The parent amino acid, essential for protein synthesis and metabolic functions.
Beta-Hydroxybutyric Acid: A structural analog with a hydroxyl group on the beta carbon, involved in energy metabolism.
Beta-Hydroxyleucine is unique due to its specific hydroxylation on the beta carbon, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-ROLXFIACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-22-1, 6645-45-0 | |
Record name | beta-Hydroxyleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxyleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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